1-(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-26-17-6-4-15(5-7-17)13-19-22-23-21(28-19)16-8-10-24(11-9-16)20(25)14-18-3-2-12-27-18/h2-7,12,16H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHGDKQFCVKLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex compound that incorporates a thiadiazole moiety, which has been associated with various biological activities. This article reviews the biological activities of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on diverse research findings.
Structure and Properties
The compound is characterized by a piperidine ring linked to a thiadiazole and a thiophene moiety. The presence of these heterocycles contributes to its potential biological activity. The molecular formula is , with a molecular weight of approximately 344.44 g/mol.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can decrease cell viability in various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| 5-(4-Methoxybenzyl)-1,3,4-thiadiazole | HeLa (cervical cancer) | 10.10 |
| 5-(4-Methoxybenzyl)-1,3,4-thiadiazole | A549 (lung carcinoma) | 5.36 |
| 5-(4-Methoxybenzyl)-1,3,4-thiadiazole | MCF-7 (breast cancer) | 2.32 |
These findings suggest that the incorporation of the methoxybenzyl group enhances the anticancer potency of the thiadiazole scaffold .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown promising activity against various bacterial strains:
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition at MIC = 20 µg/mL |
| Escherichia coli | Inhibition at MIC = 18 µg/mL |
| Candida albicans | Moderate antifungal activity |
The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Mechanistic Studies
Mechanistic investigations into the biological activity of thiadiazoles indicate that they may act through multiple pathways:
- DNA Intercalation : Some studies suggest that thiadiazole derivatives can intercalate into DNA, leading to inhibition of replication in cancer cells .
- Enzyme Inhibition : Thiadiazoles may inhibit key enzymes involved in cancer cell metabolism and proliferation .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in preclinical models:
- In Vivo Efficacy : A study demonstrated that a related thiadiazole derivative significantly reduced tumor size in xenograft models of breast cancer.
- Combination Therapy : Research indicates that combining thiadiazole derivatives with traditional chemotherapeutics may enhance therapeutic outcomes by overcoming drug resistance .
Scientific Research Applications
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant anticancer activity. The compound has been shown to inhibit protein tyrosine phosphatases (PTPs), which are implicated in various cancer pathways. Studies have demonstrated that derivatives of thiadiazoles can decrease the viability of cancer cells across multiple types, including leukemia and solid tumors. For instance:
- In vitro studies reported decreased proliferation in human myeloid leukemia HL-60 and melanoma SK-MEL-1 cells when treated with related thiadiazole compounds .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function and leading to cell death. Research has shown that certain thiadiazole derivatives can exhibit activity against a range of pathogens, including resistant strains .
Anti-inflammatory Effects
The compound's anti-inflammatory potential is another area of interest. Thiadiazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. This inhibition could provide therapeutic benefits in conditions like arthritis and cardiovascular diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their distinguishing features:
Key Observations:
- Core Heterocycle : Replacement of thiadiazole with tetrazole () or oxadiazole () alters electron density and hydrogen-bonding capacity, impacting target binding. Thiadiazoles generally exhibit higher metabolic stability than oxadiazoles due to reduced ring strain .
- Substituent Effects: The 4-methoxybenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to 4-fluorophenyl () or nitro groups (), which are more polar . Piperidine vs. piperidinylethylthio (): The ethanone-linked piperidine in the target compound likely offers better conformational flexibility than the rigid sulfur-linked analog, possibly improving receptor interaction .
Q & A
Advanced Research Question
- In Vitro Assays :
- Contradiction Analysis :
What strategies enhance the pharmacological profile while maintaining stability?
Advanced Research Question
- Structural Modifications :
- Prodrug Design : Mask the ketone as a ketal or Schiff base to enhance bioavailability .
- Computational Guidance : QSAR models prioritize modifications with favorable LogP (1.8–3.0) and polar surface area (<100 Ų) .
How do computational approaches inform the mechanism of action?
Advanced Research Question
- Molecular Docking : AutoDock Vina predicts binding to M. tuberculosis enoyl-ACP reductase (PDB: 4TZK), with key interactions:
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, identifying critical residue fluctuations .
- Retrosynthetic AI : Tools like Pistachio prioritize feasible routes using databases of >10⁶ reactions (e.g., alkylation > cyclization > coupling) .
How can researchers resolve synthetic challenges, such as low yields in cyclization steps?
Basic Research Question
- Catalyst Screening : Use p-toluenesulfonic acid (PTSA) or Lewis acids (ZnCl₂) to accelerate thiadiazole ring closure .
- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes, improving yields by 15–20% .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol removes byproducts .
What analytical techniques differentiate polymorphic forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
